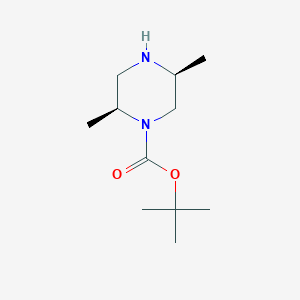
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dimethylpiperazine” and “benzyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate” are chemical compounds . They are used for research and development and are not intended for use as drugs, household, or other uses .
Physical And Chemical Properties Analysis
“2,5-Dimethylpiperazine” has a molecular weight of 114.189, a density of 0.8±0.1 g/cm3, a boiling point of 165.9±8.0 °C at 760 mmHg, and a melting point of 115-118 °C (lit.) . It appears as a white to dark yellow crystalline powder or crystal .
Applications De Recherche Scientifique
Synthesis and Chemical Intermediates
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate serves as an intermediate in the synthesis of complex molecules, illustrating its importance in organic synthesis. A notable application is its involvement in the stereoselective synthesis of piperidine derivatives, which are valuable in the development of pharmaceuticals and other biologically active compounds. For instance, an efficient stereoselective synthesis route has been described for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple cyclohexene carboxylic acid. This process demonstrates the compound's role in facilitating the synthesis of factor Xa inhibitors, showcasing its utility in the pharmaceutical industry (Wang et al., 2017).
Crystallization and Supramolecular Architecture
The compound's derivatives are also employed in the study of crystallization processes and the development of supramolecular architectures. For example, research on cocrystallization involving N-donor type compounds with 5-sulfosalicylic acid highlighted the effect of hydrogen-bonding in forming supramolecular structures. This work contributes to our understanding of crystal engineering and host-guest chemistry, providing insights into the molecular basis of crystallization and the potential for designing new materials (Wang et al., 2011).
Development of Non-peptide Mimetics
Another intriguing application involves the exploration of new proline-like moieties for the development of constrained non-peptide mimetics. This area of research is crucial for drug design, as it offers alternatives to peptide-based therapeutics by creating stable, non-peptide frameworks that mimic the biological activity of peptides. A study reported the preparation of a compound containing an original proline-like moiety through Yamaguchi lactonization, which was observed to rearrange under acid conditions. This research opens new avenues for developing bioactive compounds that can serve as valuable templates for medicinal chemistry (Sheng et al., 2015).
Chiral Compound Synthesis
Moreover, the synthesis of chiral cyclic amino acid esters, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, highlights the compound's role in creating chiral centers without the need for chiral catalysts or enzymes. This aspect is particularly relevant in asymmetric synthesis, where the creation of chiral molecules is crucial for the development of enantiomerically pure pharmaceuticals. The methodology for producing these chiral compounds without chiral column chromatography underlines the versatility and efficiency of using such intermediates in synthetic organic chemistry (Moriguchi et al., 2014).
Safety And Hazards
“2,5-Dimethylpiperazine” is classified as a flammable solid (category 1), acute toxicity, oral (category 5), and acute toxicity, dermal (category 3) . It is advised to keep away from heat sources, sparks, open flames, and hot surfaces. It should be stored in a cool place and the container should be kept tightly closed, stored in a dry and ventilated place .
Propriétés
IUPAC Name |
tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647949 |
Source


|
| Record name | tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |
CAS RN |
1238951-37-5 |
Source


|
| Record name | tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



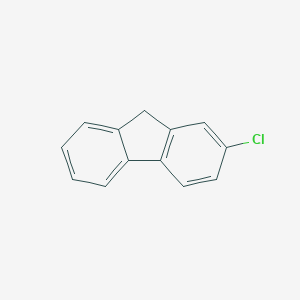


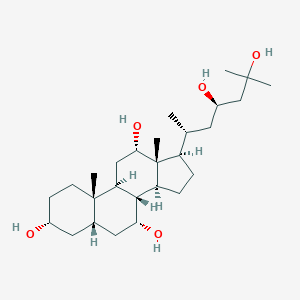


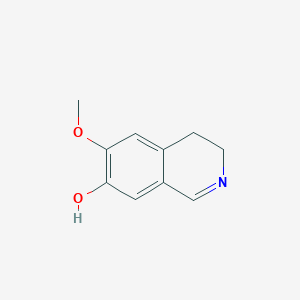
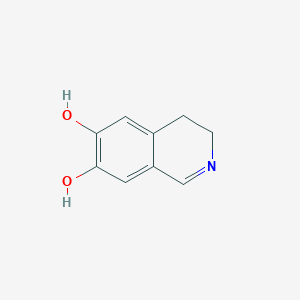

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

